Thiazolidin-4-one, 3-ethyl-2-ethylimino-5-[1-(2-fluorobenzyl)-1H-indol-3-ylmethylene]-
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Overview
Description
(2Z,5E)-3-ETHYL-2-(ETHYLIMINO)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is a heterocyclic compound known for its potential applications in medicinal chemistry. This compound features a thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms. The presence of the indole moiety and the fluorophenyl group further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-3-ETHYL-2-(ETHYLIMINO)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a thiazolidinone precursor under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-3-ETHYL-2-(ETHYLIMINO)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
(2Z,5E)-3-ETHYL-2-(ETHYLIMINO)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly as a WRN helicase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2Z,5E)-3-ETHYL-2-(ETHYLIMINO)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE exerts its effects involves its interaction with specific molecular targets. For instance, as a WRN helicase inhibitor, it binds to the WRN protein, disrupting its function and leading to potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
- **(2Z,5E)-3-ETHYL-2-(ETHYLIMINO)-5-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE
- **(2Z,5E)-3-ETHYL-2-(ETHYLIMINO)-5-({1-[(2-BROMOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (2Z,5E)-3-ETHYL-2-(ETHYLIMINO)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its potential as a therapeutic agent due to the unique electronic and steric effects of fluorine.
Properties
Molecular Formula |
C23H22FN3OS |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
(5E)-3-ethyl-2-ethylimino-5-[[1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22FN3OS/c1-3-25-23-27(4-2)22(28)21(29-23)13-17-15-26(20-12-8-6-10-18(17)20)14-16-9-5-7-11-19(16)24/h5-13,15H,3-4,14H2,1-2H3/b21-13+,25-23? |
InChI Key |
ILVAEVGKPQQNAQ-ZKPZWDPRSA-N |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F)/S1)CC |
Canonical SMILES |
CCN=C1N(C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F)S1)CC |
Origin of Product |
United States |
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